Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate
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Overview
Description
Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety linked to an ethyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety provides a versatile scaffold for further functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yloxy)acetate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)9-17-11-5-6-12-10(8-11)4-3-7-14-12/h5-6,8,14H,2-4,7,9H2,1H3 |
InChI Key |
BKFRWRFNICFUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
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